

Application of MM 47755 in Natural Product Synthesis: A Detailed Overview

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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

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Introduction

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucycline class of antibiotics. Isolated from *Streptomyces* species, it exhibits notable antibacterial activity. The complex, tetracyclic benz[a]anthracene framework of **MM 47755** has made it a compelling target for total synthesis, showcasing the application of modern synthetic methodologies. This document provides detailed application notes and protocols related to the synthesis of **MM 47755**, intended for researchers, scientists, and drug development professionals.

Biological Activity

MM 47755 has demonstrated inhibitory effects against a range of bacteria. The minimum inhibitory concentration (MIC) values have been determined for several strains, highlighting its potential as an antibacterial agent.

Table 1: Antibacterial Activity of **MM 47755**

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus Smith	12.5
S. aureus MS9610 (multi-resistant)	12.5
Micrococcus luteus PCI 1001	25
Bacillus subtilis NRRLB-558	12.5

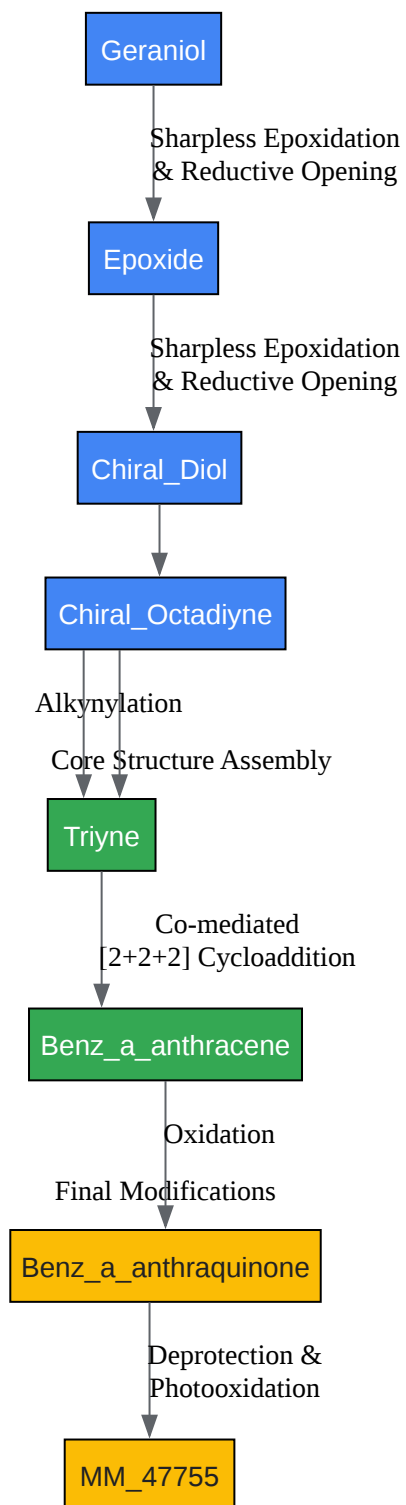
Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755)

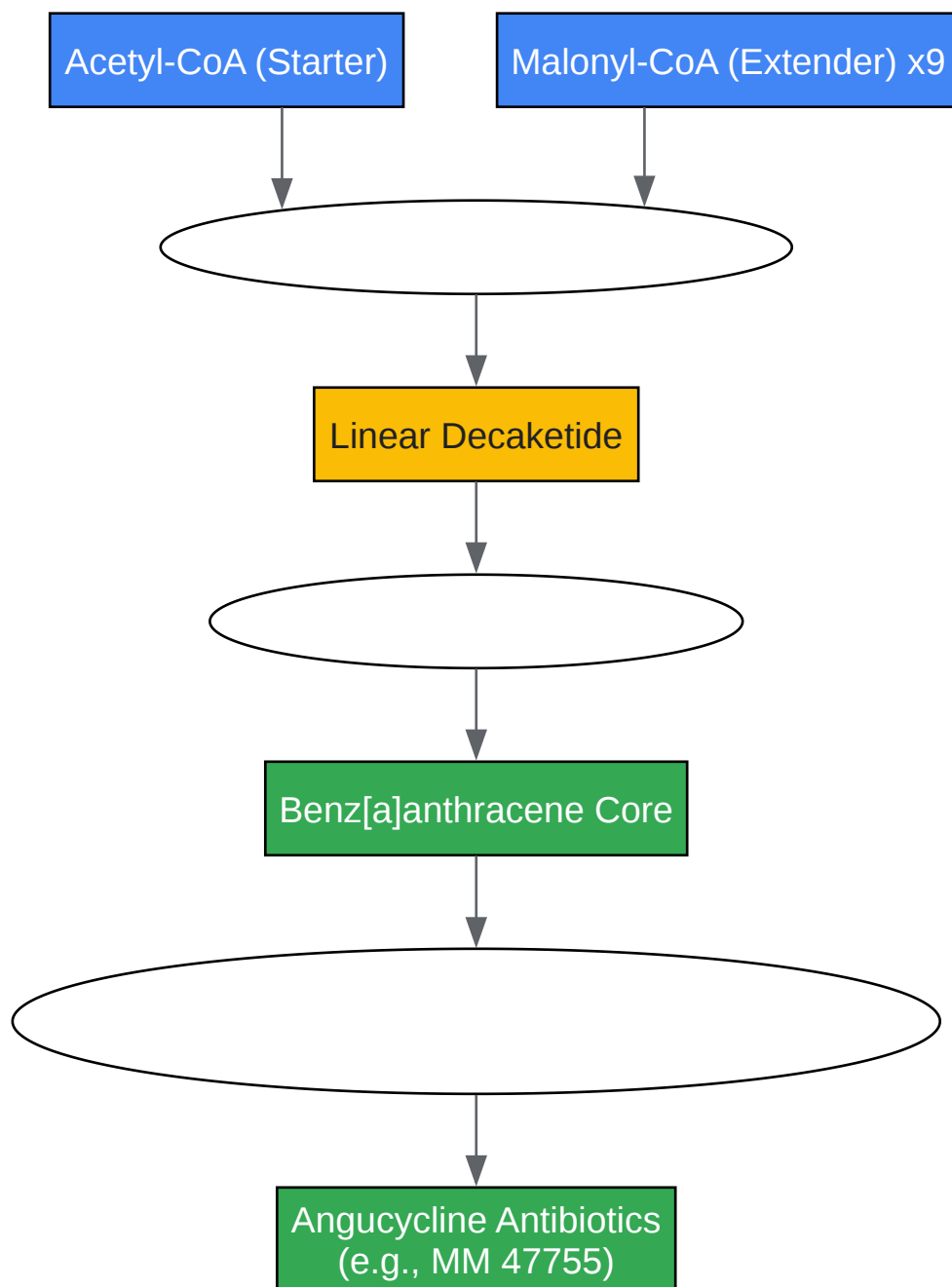
The total synthesis of **MM 47755** has been achieved through various strategies, with a notable approach being a convergent synthesis employing a key cobalt-mediated [2+2+2] cycloaddition. The synthesis reported by Kesenheimer and Groth in 2006 achieved an overall yield of 9% over 19 linear steps with an enantiomeric excess of $\geq 91\%$.

Synthetic Strategy Workflow

The overall strategy involves the preparation of a chiral triyne precursor, which then undergoes a cobalt-mediated cyclization to form the core benz[a]anthracene structure. Subsequent oxidation and deprotection steps yield the final natural product.

Chiral Building Block Synthesis





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